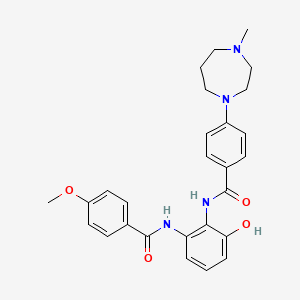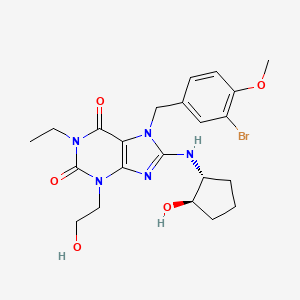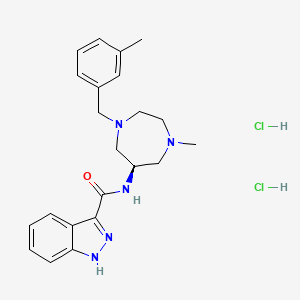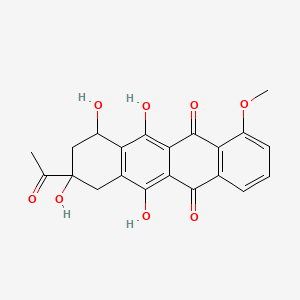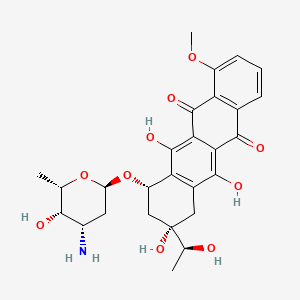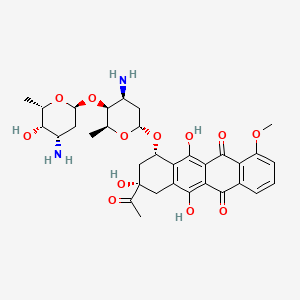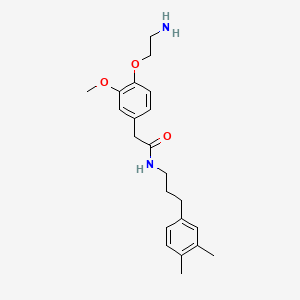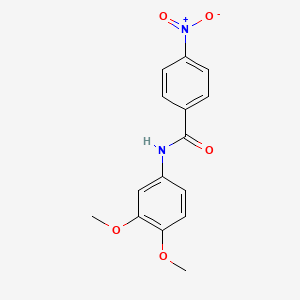
N-(3,4-dimethoxyphenyl)-4-nitrobenzamide
Vue d'ensemble
Description
“N-(3,4-dimethoxyphenyl)-4-nitrobenzamide” is a chemical compound likely containing a benzamide group, nitro group, and methoxy groups . Benzamides are a class of compounds containing a benzene ring and an amide group. The nitro group is a functional group consisting of nitrogen and oxygen, often used in organic synthesis. Methoxy groups are commonly found in organic chemistry and consist of a methyl group bound to oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a benzene ring (from the benzamide), nitro group, and methoxy groups attached at the 3rd and 4th positions of the benzene ring .Applications De Recherche Scientifique
Electrophysiological Effects
N-(3,4-dimethoxyphenyl)-4-nitrobenzamide, under the name BRL-32872, has been studied for its electrophysiological effects on cardiac cells. It's noted to influence action potential duration in guinea pig cardiac preparations, showing potential as an antiarrhythmic agent due to its ability to inhibit key cardiac currents (Bril et al., 1995).
Antibacterial Activity
Research has been conducted on the antibacterial properties of metal complexes of derivatives of this compound. These complexes have shown to have higher antibacterial efficacy compared to their thiourea derivative ligands, highlighting the compound's potential in antibacterial applications (Saeed et al., 2010).
Antioxidant Activities
This compound derivatives have been investigated for their antioxidant activities. Some synthesized molecules exhibit significant antioxidant profiles, potentially making them relevant in oxidative stress-related therapeutic research (Artunç et al., 2020).
Anticonvulsant Activity
In the realm of neurological disorders, some 4-nitro-N-phenylbenzamides, closely related to this compound, have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown efficiency in seizure models, indicating potential applications in epilepsy treatment (Bailleux et al., 1995).
Crystal Engineering and Structural Studies
This compound and its derivatives have beensubjected to crystal engineering and structural studies. Investigations into the crystal structure of related compounds have led to insights into molecular tapes, intermolecular interactions, and crystal design principles, which are crucial for developing new materials and pharmaceuticals (Saha et al., 2005).
Synthesis and Chemical Characterization
Research has also been focused on the synthesis and characterization of this compound derivatives for various applications. This includes the creation of new heterocyclic ring systems, providing valuable insights for the synthesis of novel organic compounds (Szabo et al., 1992).
Cardiovascular Properties
In cardiovascular research, some derivatives of this compound, like DQ-2511, have been studied for their cardiovascular activities. These studies have shown the potential for treating conditions like hypertension and other cardiovascular disorders (Hirohashi et al., 1993).
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-8-5-11(9-14(13)22-2)16-15(18)10-3-6-12(7-4-10)17(19)20/h3-9H,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRYMECVJRSTFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



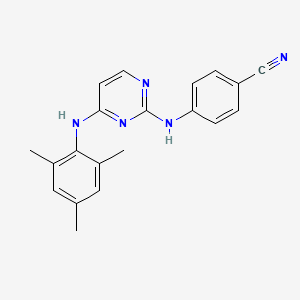
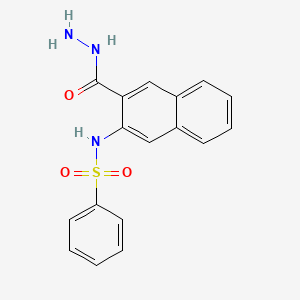



![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-ethoxy-3,5-dihydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1669828.png)
